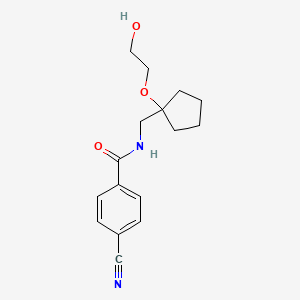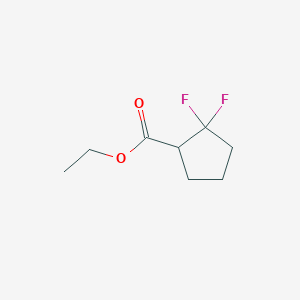
3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide, also known as CFMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Pyridine Derivatives as TRPV1 Antagonists
Pyridine derivatives, including those related to the structure of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide, have been explored as hTRPV1 antagonists. Research indicates that such compounds exhibit excellent antagonism to capsaicin and other hTRPV1 activators, demonstrating potential as analgesics in models like the formalin test in mice (Ryu et al., 2015). Another study showed that similar compounds have significant anti-allodynic effects in neuropathic pain models (Ryu et al., 2014).
Inhibitors for Proprotein Convertase SKI-1/S1P
Compounds structurally related to the chemical have been used in the development of substrates and inhibitors for the proprotein convertase SKI-1/S1P. These studies focus on developing inhibitors with potential therapeutic applications in controlling cellular processes like pro-ATF6 and pro-SREBP-2 processing (Pasquato et al., 2006).
Synthesis and Antiviral Activities
Some derivatives of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide have been synthesized and evaluated for their antiviral activities. One study synthesized a variety of heterocyclic systems and found promising antiviral activity against the H5N1 virus (Flefel et al., 2014).
Application in Organic Synthesis
The compound's derivatives have been used in organic synthesis, particularly in the directed lithiation of halopyridines, which is a crucial step in synthesizing various pyridine derivatives. This process is instrumental in creating complex molecules for pharmaceutical applications (Marsais et al., 1988).
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-3-1-4-16(21)14(15)6-7-19(24)23-12-13-8-9-22-17(11-13)18-5-2-10-25-18/h1-5,8-11H,6-7,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEBEIGJMHMACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate](/img/structure/B2508155.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)



![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)
![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)
![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)